6,8-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Description
The compound 6,8-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a 6,8-dimethyl-substituted chromen-2-one core. At the 4-position, it bears a piperazine moiety modified with a 2-(pyridin-2-yl)ethyl group. Coumarins are widely studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects .
Properties
IUPAC Name |
6,8-dimethyl-4-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-13-18(2)23-21(14-17)19(15-22(27)28-23)16-26-11-9-25(10-12-26)8-6-20-5-3-4-7-24-20/h3-5,7,13-15H,6,8-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHCHGACNKSBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CCC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of dimethyl groups: The chromen-2-one core can be methylated using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the chromen-2-one derivative reacts with a piperazine derivative.
Linking the pyridine ring: The final step involves the coupling of the piperazine derivative with a pyridine ring, which can be achieved through various coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the chromen-2-one core or the piperazine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6,8-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Variations in Piperazine Substitutents
The piperazine ring and its substituents significantly influence the physicochemical and pharmacological properties of coumarin derivatives. Below is a comparative analysis of key analogues:
<sup>a</sup>XLogP3 values indicate octanol-water partition coefficients (higher = more lipophilic). Data available only for .
Key Observations:
- Lipophilicity: The ethylpiperazine derivative (XLogP3 = 2.2) is more lipophilic than the target compound, which lacks measured data but likely has intermediate lipophilicity due to its pyridine group.
- Binding Interactions: The pyridin-2-yl group in the target compound may improve binding to metalloenzymes or receptors via coordination or π-stacking, unlike the simpler ethyl or methyl substituents .
Positional Modifications on the Coumarin Core
Variations at the 2- and 4-positions of the coumarin scaffold also impact activity:
- This contrasts with the target compound’s pyridine-piperazine system, which prioritizes aromatic interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
